molecular formula C25H26F3N3O2S B2775436 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 878056-68-9

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2775436
CAS RN: 878056-68-9
M. Wt: 489.56
InChI Key: ZYUSYLVZCSXMPE-UHFFFAOYSA-N
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Description

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H26F3N3O2S and its molecular weight is 489.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

The compound 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, a close derivative, was synthesized and evaluated for its potential as an imaging probe for 5-HT2A receptors. Despite its ability to penetrate the blood-brain barrier, its rapid influx and efflux from the brain regions without specific binding made it unsuitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Antimicrobial and Anticholinesterase Activities

New thiazole derivatives, including 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, were synthesized and evaluated for antimicrobial and anticholinesterase activities. While their acetylcholinesterase inhibitory activities were found to be weak, significant antifungal activity against Candida parapsilosis was observed (Yurttaş et al., 2015).

Versatile Intermediates for Enantioselective Synthesis

Phenylglycinol-derived oxazolopiperidone lactams, closely related to the compound , have been identified as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products and bioactive compounds, indicating their potential in the synthesis of complex molecules (Escolano et al., 2006).

Antibacterial Activity of Derivatives

The synthesis of derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and their examination for antibacterial activity revealed significant activity, highlighting the compound's potential in developing new antibacterial agents (Ramalingam et al., 2019).

Mechanism of Action

Target of Action

The compound, 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide, is a complex molecule with multiple potential targets. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, contributing to its potential biological activities.

Mode of Action

Given the presence of the indole scaffold, it is likely that the compound interacts with its targets through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der waals forces . These interactions may induce conformational changes in the target proteins, altering their function and leading to downstream effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with a variety of biochemical pathways, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Pharmacokinetics

For example, the indole ring may enhance membrane permeability, potentially improving absorption and distribution, while the trifluoromethyl group may influence metabolic stability .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound induces a variety of cellular responses, potentially including changes in cell proliferation, apoptosis, oxidative stress, and immune response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall biological activity .

properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O2S/c1-17-10-12-30(13-11-17)24(33)15-31-14-22(20-4-2-3-5-21(20)31)34-16-23(32)29-19-8-6-18(7-9-19)25(26,27)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUSYLVZCSXMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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